N-(4-acetylphenyl)-N'-(3,4-dichlorophenyl)urea
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Overview
Description
N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and two chlorine atoms attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea typically begins with 4-acetylaniline and 3,4-dichloroaniline.
Reaction Conditions: The reaction involves the formation of a urea linkage between the two aniline derivatives. This can be achieved by reacting the anilines with phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea can be scaled up by using continuous flow reactors and automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the acetyl and dichlorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-N’-(3-chlorophenyl)urea
- N-(4-acetylphenyl)-N’-(4-chlorophenyl)urea
- N-(4-acetylphenyl)-N’-(2,4-dichlorophenyl)urea
Comparison:
- N-(4-acetylphenyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can affect its chemical reactivity and biological activity.
- The presence of two chlorine atoms in the 3,4-positions can lead to different steric and electronic effects compared to compounds with chlorine atoms in other positions.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVXIOQTMQZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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